molecular formula C17H14N2O B6501978 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one CAS No. 941965-18-0

3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one

Cat. No.: B6501978
CAS No.: 941965-18-0
M. Wt: 262.30 g/mol
InChI Key: YYHKCOODLGBXQY-UHFFFAOYSA-N
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Description

3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves multiple steps, starting from simpler organic molecules. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:

    Formation of the Tetracyclic Core: This step involves the construction of the tetracyclic framework through a series of cyclization reactions.

    Introduction of Functional Groups: Functional groups such as the propyl group and diaza moieties are introduced through substitution reactions.

    Final Cyclization and Purification: The final step involves cyclization to form the complete tetracyclic structure, followed by purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-propyl-2,3-diazatetracyclo[7.6.1.0?,??.0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one include other diazatetracyclic compounds with different substituents or functional groups.

Uniqueness

The uniqueness of 3-propyl-2,3-diazatetracyclo[7610?,??0??,??]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one lies in its specific tetracyclic structure and the presence of the propyl and diaza groups

Properties

IUPAC Name

3-propyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-2-10-19-17(20)14-9-5-8-12-11-6-3-4-7-13(11)16(18-19)15(12)14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHKCOODLGBXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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